molecular formula C8H12O3 B14734447 1,6-Dioxaspiro[4.5]decan-2-one CAS No. 4744-44-9

1,6-Dioxaspiro[4.5]decan-2-one

Cat. No.: B14734447
CAS No.: 4744-44-9
M. Wt: 156.18 g/mol
InChI Key: YFVHVXQMVVESQB-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[4.5]decan-2-one is an organic compound characterized by a spirocyclic structure containing two oxygen atoms in a six-membered ring fused to a five-membered lactone ring. This compound is notable for its unique structural motif, which is found in various natural products and synthetic analogs. It is often used as a building block in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dioxaspiro[4.5]decan-2-one can be synthesized through several methods. One efficient method involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids. This process includes a one-pot ring-opening and cyclization reaction . Another method involves the reaction of its precursor compound with an oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various spirocyclic alcohols .

Scientific Research Applications

1,6-Dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,6-Dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

4744-44-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,10-dioxaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H12O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h1-6H2

InChI Key

YFVHVXQMVVESQB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCC(=O)O2

Origin of Product

United States

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